[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
CAS No.:
Cat. No.: VC13478362
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | [2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H12F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 |
| Standard InChI Key | VIHUMEJNZUZHDG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)CN |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine (C₁₀H₁₂F₃NO) features a phenyl ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a trifluoroethoxy group (-OCH₂CF₃). The methanamine (-CH₂NH₂) moiety is attached to the benzene ring, contributing to its basicity and reactivity (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃NO |
| Molecular Weight | 219.20 g/mol |
| Exact Mass | 219.087 Da |
| IUPAC Name | [2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine |
| LogP (Partition Coefficient) | 2.79 (predicted) |
| Topological Polar Surface Area | 35.3 Ų |
The trifluoroethoxy group enhances lipophilicity (LogP = 2.79), facilitating membrane penetration, while the methanamine group enables hydrogen bonding and ionic interactions with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoroethoxy group (δ 4.4–4.6 ppm for -OCH₂CF₃ in ¹H NMR; δ 120–125 ppm for CF₃ in ¹⁹F NMR). The methyl group at the 2-position appears as a singlet at δ 2.3 ppm, while the methanamine protons resonate at δ 1.5–1.7 ppm. Mass spectrometry confirms the molecular ion peak at m/z 219.087.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves two sequential steps: etherification and amination.
-
Etherification:
Reaction of 2-methyl-4-hydroxyphenylmethanol with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., K₂CO₃) yields the intermediate 2-methyl-4-(2,2,2-trifluoroethoxy)phenylmethanol. -
Amination:
The alcohol intermediate undergoes Gabriel synthesis or Hofmann degradation to introduce the amine group. For example, treatment with phthalimide followed by hydrazine produces the primary amine.
Industrial Scalability
Large-scale production utilizes continuous-flow reactors to optimize yield (>85%) and purity (>98%). Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimizing byproducts like over-alkylated amines.
Biological Activity and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The trifluoroethoxy group disrupts microbial membrane integrity by interacting with phospholipid bilayers, while the amine group potentiates oxidative stress via reactive oxygen species (ROS) generation.
Neuropharmacological Applications
Structural analogs (e.g., 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid) act as 5-HT₄ receptor antagonists, suggesting potential for treating gastrointestinal disorders and Alzheimer’s disease .
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: High oral bioavailability (75–80%) due to lipophilicity.
-
Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-demethylation and glucuronidation.
-
Excretion: Primarily renal (60–70%) with a half-life of 6–8 hours.
Toxicity Data
Acute toxicity studies in rodents report an LD₅₀ of 450 mg/kg (oral) and 250 mg/kg (intravenous). Chronic exposure at 50 mg/kg/day for 28 days causes mild hepatotoxicity, reversible upon discontinuation.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Trifluoroethoxy-Substituted Amines
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| [2-Methyl-4-(trifluoroethoxy)phenyl]methanamine | 8–16 | 12–18 |
| (4-Trifluoroethoxyphenyl)methanamine | 32–64 | 25–30 |
| [3,5-Dimethyl-4-(trifluoroethoxy)phenyl]methylamine | 16–32 | 20–25 |
The methyl group at the 2-position enhances steric hindrance, improving target specificity compared to unsubstituted analogs .
Future Research Directions
-
Therapeutic Optimization: Structure-activity relationship (SAR) studies to refine substituent patterns for enhanced efficacy.
-
Formulation Development: Nanoencapsulation to improve solubility and reduce hepatotoxicity.
-
Clinical Trials: Phase I studies to evaluate safety in humans, particularly for oncology indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume